3-(4-chlorophenyl)-2-ethyl-7-(3-morpholinopropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
- This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines.
- It has a unique structure, combining a pyrazolo[3,4-d]pyrimidine core with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
- The compound’s chemical formula is C₁₉H₂₀ClN₅O₂.
- It exhibits promising biological activities, particularly as a CDK2 inhibitor for cancer treatment .
Properties
Molecular Formula |
C24H26ClN5O2 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(3-morpholin-4-ylpropyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C24H26ClN5O2/c1-2-20-22(17-4-6-18(25)7-5-17)23-26-16-19-21(30(23)27-20)8-11-29(24(19)31)10-3-9-28-12-14-32-15-13-28/h4-8,11,16H,2-3,9-10,12-15H2,1H3 |
InChI Key |
BWKDPSDNDCFUAG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
- The synthesis of this compound involves several steps, starting from commercially available precursors.
- One method includes the reaction of an appropriate pyrazole derivative with a chloro-substituted phenyl compound, followed by cyclization to form the fused pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine rings .
- Detailed reaction conditions and industrial production methods are not explicitly mentioned in the available literature.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type, but further experimental data would be needed for precise details.
- Major products formed from these reactions are not explicitly reported.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug discovery.
Biology: It may serve as a lead compound for developing CDK2 inhibitors with improved selectivity and efficacy.
Industry: Further exploration could reveal applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound likely inhibits CDK2/cyclin A2, disrupting cell cycle progression.
- Molecular targets and pathways involved would require additional research.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature .
- Further studies could explore related structures and highlight its uniqueness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
